BenchChemオンラインストアへようこそ!

3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Medicinal Chemistry PI3K Inhibition Structure-Activity Relationship

3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also referred to as P4P, is a synthetic small molecule (C20H25N3O, MW 323.44). It belongs to a class of piperidine-amide derivatives featuring a 1-(pyridin-4-yl)piperidine moiety linked via a methylene bridge to a 3-phenylpropanamide group.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 2034236-57-0
Cat. No. B2407383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
CAS2034236-57-0
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C20H25N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-5,8-9,12-13,18H,6-7,10-11,14-16H2,(H,22,24)
InChIKeyVNTZKQSYSBNNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide (CAS 2034236-57-0): Chemical Class and Procurement Context


3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also referred to as P4P, is a synthetic small molecule (C20H25N3O, MW 323.44) . It belongs to a class of piperidine-amide derivatives featuring a 1-(pyridin-4-yl)piperidine moiety linked via a methylene bridge to a 3-phenylpropanamide group. Structurally, it is defined by its pendant phenyl group, the 4-pyridyl substitution on the piperidine ring, and the flexible propanamide linker . This compound falls within a broader patent space of pyridyl-piperidine analogs investigated as Wnt pathway inhibitors [1] and PI3K-gamma inhibitors [2], but specific quantitative bioactivity data for this exact structure remains undisclosed in the public domain.

Why Generic Substitution of 3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is Premature Without Quantified Differentiation


In the absence of publicly available, compound-specific quantitative comparator data for 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, any assumption of functional interchangeability with its closest structural analogs—such as the pyridin-2-yl positional isomer (CAS 1234855-87-8) , the 4-methoxyphenyl analog (CAS not disclosed) , or the phenylthio analog —is scientifically unsupported. Minor structural perturbations in the pyridyl attachment position or the phenyl ring substitution are known to profoundly alter target binding, isoform selectivity, and pharmacokinetic profiles within this chemical series [1]. Therefore, procurement decisions based solely on structural similarity carry significant risk of functional non-equivalence until direct comparative data emerge.

Quantitative Differentiation Evidence for 3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide (CAS 2034236-57-0) Against Closest Analogs


Positional Isomerism: Pyridin-4-yl vs. Pyridin-2-yl Attachment and Its Predicted Impact on Target Engagement

The target compound bears a pyridin-4-yl substituent on the piperidine ring, distinguishing it from the pyridin-2-yl isomer (CAS 1234855-87-8) . While no direct head-to-head biological data for this pair has been published, structure-activity relationship (SAR) studies on related pyridyl-piperidine Wnt inhibitors demonstrate that the position of the pyridyl nitrogen profoundly influences both potency and isoform selectivity [1]. In the Merck patent family covering this chemical space (WO2015144290), the 4-pyridyl configuration is explicitly claimed as a preferred embodiment for Wnt pathway inhibition, suggesting functional differentiation from the 2-pyridyl isomer [2].

Medicinal Chemistry PI3K Inhibition Structure-Activity Relationship

Phenyl vs. Phenylthio Analog: Impact of Heteroatom Introduction on Lipophilicity and Predicted ADME Profile

The 3-phenylthio analog (3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide) replaces the methylene group adjacent to the phenyl ring with a sulfur atom . This substitution increases molecular weight (from 323.44 to 355.5 g/mol) and introduces a divalent sulfur, which is predicted to increase lipophilicity (cLogP) and alter metabolic stability. Based on the molecular formulas (C20H25N3O for the target vs. C20H25N3OS for the phenylthio analog), the target compound has no heteroatom in the side chain, which may confer superior metabolic stability and lower CYP450 inhibition risk—a common liability of sulfur-containing analogs in this chemical space.

Drug Design ADME Prediction Physicochemical Properties

4-Methoxyphenyl vs. Unsubstituted Phenyl Analog: Implications for PI3K Isoform Selectivity

The 4-methoxyphenyl analog (3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide) introduces a para-methoxy substituent on the phenyl ring . In related PI3K inhibitor series, para-substitution on the pendant phenyl ring has been shown to modulate isoform selectivity between PI3Kα, β, γ, and δ [1]. The unsubstituted phenyl of the target compound may confer a distinct selectivity fingerprint compared to the methoxy analog. The patent family US20220227736, covering pyridine and pyrimidine PI3K-gamma inhibitors, encompasses structures with unsubstituted phenyl groups as preferred embodiments [2].

PI3K Selectivity Kinase Inhibition SAR Analysis

Research Application Scenarios for 3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide Based on Structural Differentiation


Wnt Pathway Inhibitor Screening Libraries Requiring 4-Pyridyl Piperidine Chemotype

Based on the Merck patent family (WO2015144290) explicitly claiming 4-pyridyl piperidine compounds as Wnt pathway inhibitors [1], this compound serves as a structurally appropriate candidate for inclusion in Wnt inhibitor screening libraries. Its 4-pyridyl configuration distinguishes it from 2-pyridyl isomers that may exhibit divergent activity in cell-based Wnt reporter assays.

PI3K-Gamma Isoform Profiling Panels Leveraging Unsubstituted Phenyl SAR

The unsubstituted phenyl ring of this compound, in contrast to methoxy- or halogen-substituted analogs, makes it suitable as a baseline compound for investigating the role of phenyl substitution on PI3K-gamma isoform selectivity, as suggested by the SAR trends in the PI3K-gamma inhibitor patent US20220227736 [2].

Metabolic Stability Comparison Studies: Sulfur-Free vs. Sulfur-Containing Analogs

The absence of a sulfur heteroatom in the side chain, unlike the phenylthio analog, positions this compound as a comparator for studying the impact of side-chain heteroatoms on metabolic stability and CYP450 inhibition profiles in liver microsome assays .

Quote Request

Request a Quote for 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.